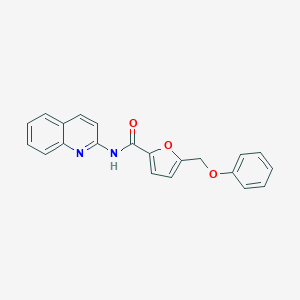![molecular formula C12H17NO B270661 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide](/img/structure/B270661.png)
2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide, also known as TDA, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a bicyclic compound that possesses unique structural features, making it an attractive target for drug discovery and development.
Mechanism of Action
The mechanism of action of 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide is not fully understood. However, it has been suggested that 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide may exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. For example, 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide has also been found to bind to the mu-opioid receptor, which is involved in pain perception.
Biochemical and Physiological Effects
2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide has been shown to possess a range of biochemical and physiological effects. In animal studies, 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide has been found to reduce inflammation and pain, as well as inhibit tumor growth. 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide has been found to have a protective effect on neurons, preventing cell death in models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide is also stable under a range of conditions, making it easy to handle in the laboratory. However, one limitation of 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide. One area of interest is the development of 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide-based drugs for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide and to identify potential targets for drug development. Finally, the synthesis of novel derivatives of 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide may lead to the discovery of compounds with improved pharmacological properties.
Synthesis Methods
The synthesis of 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide involves the reaction of tricyclo[3.3.1.1~3,7~]dec-2-ene with chloroacetyl chloride in the presence of a base. The resulting product is then treated with ammonia to yield 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide. The synthesis of 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide is relatively straightforward and can be achieved in a few steps with high yield.
Scientific Research Applications
2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide has been the subject of extensive scientific research due to its potential as a therapeutic agent. It has been shown to possess a range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide has also been found to exhibit neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(2-adamantylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-12(14)6-11-9-2-7-1-8(4-9)5-10(11)3-7/h6-10H,1-5H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYDXQZJLFHYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Adamantylidene)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(methylsulfonyl)-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270579.png)

![6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270581.png)
![N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270582.png)
![N-[2-(2-fluorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide](/img/structure/B270583.png)
![3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid](/img/structure/B270584.png)
![5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B270586.png)
![3-ethyl-2-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4(3H)-quinazolinone](/img/structure/B270589.png)
![2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl 2-furoate](/img/structure/B270592.png)
![6-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B270593.png)
![N-(2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazin-10-yl)acetamide](/img/structure/B270596.png)

![N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide](/img/structure/B270600.png)
